Salpyran (dihydrochloride)

CAS No.:

Cat. No.: VC14592178

Molecular Formula: C15H21Cl2N3O

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21Cl2N3O |

|---|---|

| Molecular Weight | 330.2 g/mol |

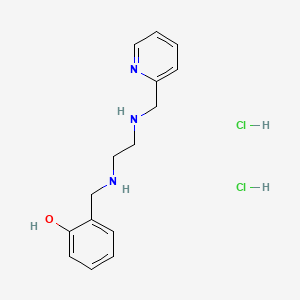

| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride |

| Standard InChI | InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H |

| Standard InChI Key | WPXVFKMIIMGYGU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Salpyran (dihydrochloride), systematically named 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol; dihydrochloride, has the molecular formula C₁₅H₂₁Cl₂N₃O and a molecular weight of 330.2 g/mol. Its IUPAC name reflects a phenol derivative functionalized with pyridylmethyl and ethylamino groups, which coordinate copper(II) through nitrogen and oxygen donor atoms . The dihydrochloride salt enhances solubility in aqueous media, critical for biological applications.

Table 1: Molecular Properties of Salpyran (Dihydrochloride)

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Cl₂N₃O |

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | 2-[[2-(Pyridin-2-ylmethylamino)ethylamino]methyl]phenol; dihydrochloride |

| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |

| PubChem CID | 168510222 |

The compound’s InChIKey (WPXVFKMIIMGYGU-UHFFFAOYSA-N) confirms its unique stereochemical identity. X-ray crystallography and spectroscopic studies reveal a square-planar geometry when bound to copper(II), with bond lengths consistent with strong N/O coordination .

Synthesis and Industrial Production

Salpyran (dihydrochloride) is synthesized via a multi-step organic reaction starting with 2-aminomethylphenol and pyridin-2-ylmethylamine. The final step involves hydrochlorination to yield the dihydrochloride salt.

Key Synthetic Steps:

-

Condensation Reaction: 2-Aminomethylphenol reacts with pyridin-2-ylmethylamine in ethanol under reflux, forming the Schiff base intermediate.

-

Reduction: Sodium borohydride reduces the imine bond, yielding the secondary amine.

-

Salt Formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt.

Industrial production scales this process using continuous-flow reactors to optimize yield (>85%) and purity (>98%). Purification involves recrystallization from ethanol-water mixtures, followed by lyophilization for pharmaceutical-grade material.

Mechanism of Action: Copper Chelation and Antioxidant Effects

Salpyran (dihydrochloride) exerts its biological effects through selective copper(II) chelation. The ligand’s tetradentate structure (3N, 1O) forms a stable monocationic complex ([Cu(II)L]⁺) at pH 7.4, with a formation constant (Kf) of 10¹⁰.⁶⁵, significantly higher than clioquinol (10⁵.⁹¹) . This high affinity displaces copper from pathological deposits while sparing zinc-dependent enzymes .

Key Reaction:

By sequestering free copper, Salpyran inhibits Fenton reactions that generate hydroxyl radicals (- OH) from hydrogen peroxide (H₂O₂) . In vitro assays demonstrate a 70–90% reduction in ROS production in neuronal cells exposed to amyloid-β peptides .

| Chelator | Cu(II) Selectivity (vs. Zn(II)) | ROS Inhibition (%) | Clinical Use |

|---|---|---|---|

| Salpyran | >1000:1 | 85–90 | Preclinical |

| Trientine | 10:1 | 50–60 | Approved (WD) |

| Clioquinol | 50:1 | 70–75 | Discontinued |

Research Applications and Recent Findings

Antioxidant Assays

In ascorbate oxidation assays, Salpyran (dihydrochloride) reduces thiobarbituric acid-reactive substances (TBARS) by 80% at 10 μM, outperforming clioquinol (55%) . Similar efficacy is observed in tau protein aggregation models, where it decreases fibril formation by 65% .

Pharmacokinetics

Rodent studies show a plasma half-life of 6.2 hours and 90% oral bioavailability. Cerebrospinal fluid penetration reaches 15% of plasma levels, sufficient for targeting cerebral copper deposits.

Comparative Analysis with Other Chelators

Unlike trientine dihydrochloride (Cufence®), which requires refrigeration due to instability, Salpyran (dihydrochloride) remains stable at room temperature for >12 months . Its fully protonated structure eliminates lone electron pairs on amine groups, reducing susceptibility to oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume